molecular formula C23H20N4O2S B1224836 12-oxo-N-(4-phenyl-2-thiazolyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

12-oxo-N-(4-phenyl-2-thiazolyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

Cat. No. B1224836
M. Wt: 416.5 g/mol
InChI Key: CHAKNUAHQDBPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-oxo-N-(4-phenyl-2-thiazolyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide is a member of quinazolines.

Scientific Research Applications

Photochemical Synthesis

  • A study discusses the synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylate, which is closely related to the compound , through photoinduced heterocyclization (Budruev et al., 2021). This indicates the potential for innovative synthesis methods involving similar compounds.

Ring Expansion Photolysis

  • Research has shown that photo-induced ring expansions of aryl azides can lead to the formation of compounds like 3H-azepin-2-ones and 6H-azepino[2,1-b]quinazolin-12-ones (Lamara & Smalley, 1991). This process is relevant to understanding the synthesis pathways of similar quinazoline derivatives.

Water-Promoted Synthesis

  • The influence of water in the synthesis of similar compounds, like 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines, has been evaluated, showing how water concentration affects yields (Budruev et al., 2021). This is essential for optimizing the synthesis process of related compounds.

Biological Properties and Applications

  • Studies have examined the biological properties of compounds structurally related to the target compound, noting their potential antitumor and anti-MAO (monoamine oxidase) properties (Маркосян et al., 2006). This suggests potential biomedical applications for compounds within this chemical class.

Antitussive Effects

  • Azepino[2,1-b]quinazolones, which share a structural similarity, have been evaluated for their antitussive (cough-suppressing) activity (Nepali et al., 2011). Such findings may inform research into similar compounds for medical use.

Additional Synthesis Methods

  • Research includes methods for synthesizing 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines, which are structurally related to the compound (Budruev et al., 2016). This expands the understanding of possible synthetic routes for similar compounds.

properties

Product Name

12-oxo-N-(4-phenyl-2-thiazolyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

12-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C23H20N4O2S/c28-21(26-23-25-19(14-30-23)15-7-3-1-4-8-15)16-10-11-17-18(13-16)24-20-9-5-2-6-12-27(20)22(17)29/h1,3-4,7-8,10-11,13-14H,2,5-6,9,12H2,(H,25,26,28)

InChI Key

CHAKNUAHQDBPFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=C5)C(=O)N2CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-oxo-N-(4-phenyl-2-thiazolyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
12-oxo-N-(4-phenyl-2-thiazolyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
12-oxo-N-(4-phenyl-2-thiazolyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
12-oxo-N-(4-phenyl-2-thiazolyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
12-oxo-N-(4-phenyl-2-thiazolyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
Reactant of Route 6
12-oxo-N-(4-phenyl-2-thiazolyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

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